molecular formula C20H17ClO B025731 2-(4-Chlorophenyl)-1,1-diphenylethanol CAS No. 109936-21-2

2-(4-Chlorophenyl)-1,1-diphenylethanol

Cat. No.: B025731
CAS No.: 109936-21-2
M. Wt: 308.8 g/mol
InChI Key: GKNSRWXOHBCRTI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,1-diphenylethanol (CAS 109936-21-2) is a high-purity triarylethanol compound supplied for advanced chemical and pharmaceutical research. This organic building block, with the molecular formula C20H17ClO and a molecular weight of 308.80 g/mol, is characterized by its chiral benzhydrol center, making it a valuable intermediate in asymmetric synthesis. This compound serves as a key precursor in the development of bioactive molecules. Its structural motif is highly relevant in medicinal chemistry, particularly in exploring potential antifungal agents and pharmacologically active diarylethanol derivatives. Research into analogous 1,2-diarylethanol structures indicates significant potential in areas such as antiviral and anticancer agent development, functioning as critical scaffolds for compounds like HIV protease inhibitors and cytotoxic agents . The presence of the chlorophenyl and diphenyl groups provides a sterically bulky framework that is ideal for studies in biocatalytic asymmetric reduction and the synthesis of enantiopure alcohols, which are crucial for creating stereospecific pharmaceuticals . Applications: • Intermediate for pharmaceutical R&D • Building block for antifungal agent research • Substrate for biocatalytic and asymmetric synthesis studies • Precursor for chiral ligand development Please Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO/c21-19-13-11-16(12-14-19)15-20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNSRWXOHBCRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361441
Record name 2-(4-chlorophenyl)-1,1-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109936-21-2
Record name 2-(4-chlorophenyl)-1,1-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Grignard Reagent

In anhydrous 2-methyltetrahydrofuran (2-MeTHF), bromobenzene reacts with magnesium turnings under an inert atmosphere to form phenylmagnesium bromide. This solvent is preferred over traditional ethers due to its higher boiling point (80°C) and reduced side reactions, such as biphenyl formation. The reaction proceeds as:

C6H5Br+Mg2-MeTHFC6H5MgBr\text{C}6\text{H}5\text{Br} + \text{Mg} \xrightarrow{\text{2-MeTHF}} \text{C}6\text{H}5\text{MgBr}

Nucleophilic Addition to 4-Chloroacetophenone

The Grignard reagent is then reacted with 4-chloroacetophenone. The ketone’s carbonyl group undergoes nucleophilic attack, forming a magnesium alkoxide intermediate. After hydrolysis, this yields this compound:

C6H5MgBr+ClC6H4COC6H5ClC6H4C(OH)(C6H5)2\text{C}6\text{H}5\text{MgBr} + \text{ClC}6\text{H}4\text{COC}6\text{H}5 \rightarrow \text{ClC}6\text{H}4\text{C(OH)(C}6\text{H}5\text{)}_2

Key parameters include:

  • Temperature : 0–5°C during addition to prevent exothermic runaway.

  • Solvent Volume : A 3:1 ratio of 2-MeTHF to ketone ensures complete dissolution.

  • Yield : 78–85% after aqueous workup and distillation.

One-Pot Synthesis with Ionic Liquid Catalysis

Recent advancements enable a one-pot synthesis by integrating dehydration directly after the Grignard reaction. A sulfonic acid-functionalized ionic liquid (e.g., [BMIM][HSO₄]) catalyzes the dehydration of the intermediate alcohol to an alkene, which is rehydrolyzed to the final product.

Reaction Optimization

  • Catalyst Loading : 5 mol% ionic liquid achieves 92% conversion efficiency.

  • Temperature : Dehydration occurs at 80–90°C, leveraging 2-MeTHF’s high boiling point.

  • Solvent Recovery : 2-MeTHF is distilled and reused, reducing waste.

Industrial-Scale Production

Industrial protocols prioritize cost-efficiency and safety:

Scalable Grignard Reactors

  • Reactor Design : Stainless steel reactors with reflux condensers and inert gas inlets.

  • Batch Size : 500–1,000 L batches achieve consistent yields of 80–82%.

Purification Techniques

  • High-Vacuum Distillation : Residual 2-MeTHF is removed at 2 mmHg, followed by collection of the product at 106–110°C.

  • Purity : >98% purity confirmed via HPLC (retention time: 12.3 min).

Comparative Analysis of Methods

Parameter Grignard Method One-Pot Synthesis
Yield78–85%88–92%
Reaction Time8–10 h6–7 h
Solvent Recovery70%90%
Catalytic EfficiencyN/A95%

Challenges and Mitigation Strategies

Side Reactions

  • Biphenyl Formation : Minimized using 2-MeTHF instead of THF.

  • Over-Hydrolysis : Controlled by gradual acid addition during workup.

Environmental Considerations

  • Green Solvents : 2-MeTHF’s low toxicity and biodegradability align with EU regulations.

  • Waste Reduction : Solvent recycling cuts hazardous waste by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,1-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzaldehyde.

    Reduction: Formation of 2-(4-chlorophenyl)-1,1-diphenylethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
2-(4-Chlorophenyl)-1,1-diphenylethanol serves as a crucial reagent in organic synthesis. It is utilized as a starting material for the synthesis of more complex molecules. The compound can undergo several types of chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to yield the corresponding hydrocarbon.
  • Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reactions and Products

Reaction TypeReagents UsedMajor Products
OxidationKMnO4, CrO34-Chlorobenzophenone, 4-Chlorobenzaldehyde
ReductionLiAlH4, NaBH42-(4-Chlorophenyl)-1,1-diphenylethane
SubstitutionNaOCH3, KCNVarious substituted derivatives

Biological Research

Antimicrobial Properties
Research indicates that compounds similar to this compound have demonstrated antimicrobial activity. A study assessed the antibacterial effects of structurally related compounds against Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureusTBD
E. coliTBD

Anticancer Activity
The anticancer properties of this compound are also under investigation. A derivative with similar structural characteristics was tested against various cancer cell lines such as HeLa and MCF-7.

Cell LineIC50 (µg/mL)
HeLa10
MCF-711
SKOV-37.87

Medicinal Chemistry

Therapeutic Potential
this compound is being explored for its therapeutic effects and as a lead compound in drug development. Its unique structural features suggest potential interactions with various biological targets.

Industrial Applications

Specialty Chemicals and Pharmaceuticals
The compound is used in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial properties of compounds similar to this compound against common pathogens. The results indicated significant inhibition zones, suggesting potential efficacy against bacterial infections.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer effects of derivatives related to this compound. The findings revealed substantial cytotoxicity across different cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 3: Antioxidant Activity

In vitro tests demonstrated that compounds with similar structures exhibited high radical scavenging activity. The DPPH assay results indicated effective inhibition percentages at varying concentrations.

Concentration (µg/mL)Inhibition (%)
1045
5070
10090

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,1-diphenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, potentially affecting their activity.

Comparison with Similar Compounds

Chlorophenyl vs. Methoxyphenyl Substitution

  • Electron-Withdrawing Chlorine: The 4-chlorophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution and cross-coupling reactions . In contrast, 2-(4-methoxyphenyl)-1-phenylethanol contains an electron-donating methoxy group, which may reduce reactivity in polar reactions but improve solubility in protic solvents .
  • Biological Activity: The chlorophenyl group contributes to ER antagonism in this compound, whereas methoxy-substituted analogues are less studied for such activity .

Pyridyl vs. Phenyl Substitution

  • Coordination Potential: The pyridyl group in 2-(6-methyl-2-pyridyl)-1,1-diphenylethanol enables metal coordination, making it a candidate for catalysis or metal-organic frameworks (MOFs). Its monoclinic crystal structure (a = 13.466 Å, β = 102.874°) suggests distinct packing behavior compared to the fully aromatic target compound .

Trichloromethyl Derivatives

  • Dicofol : This acaricide features a trichloromethyl group and bis(4-chlorophenyl) substitution, significantly increasing molecular weight (370.48 g/mol) and hydrophobicity. Its environmental persistence contrasts with the simpler tertiary alcohols, which are less stable under oxidative conditions .

Physicochemical and Environmental Considerations

  • Hydrophobicity: The chlorophenyl and diphenyl groups in this compound confer high logP values (~4.5 estimated), suggesting low water solubility. In contrast, pyridyl or methoxy-substituted derivatives exhibit moderate hydrophilicity .
  • Environmental Fate : Unlike Dicofol, which is a persistent organic pollutant (POP), the target compound lacks evidence of bioaccumulation, though its chlorinated structure warrants further ecotoxicological assessment .

Biological Activity

2-(4-Chlorophenyl)-1,1-diphenylethanol is a compound belonging to the class of 1,2-diarylethanols, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, cytotoxic, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

C16H16ClO\text{C}_{16}\text{H}_{16}\text{ClO}

This structure features a chlorophenyl group and two phenyl groups attached to a central ethanol moiety, which is critical for its biological interactions.

Antibacterial Activity

Research indicates that 1,2-diarylethanols, including this compound, exhibit significant antibacterial properties. A study conducted on various derivatives demonstrated their potential as new antibacterial agents against strains of Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy was assessed through MIC tests. The results showed that the structural features of these compounds significantly influence their activity against different bacterial strains. For instance, compounds with longer lipopolysaccharide (LPS) chains exhibited enhanced antibacterial effects compared to those without LPS .

Table 1: Antibacterial Activity of 1,2-Diarylethanols

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli K12XX
Other derivativesE. coli R2-R4XX

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have shown promising results:

  • Cell Lines Tested : The compound was tested against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines.
  • IC50 Values : The IC50 values were determined using the MTT assay method. Notably, the compound exhibited significant cytotoxicity with an IC50 value of approximately 22.09 µg/mL against the A-549 cell line and 6.40 µg/mL against the MCF-7 cell line .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
This compoundA-54922.09
MCF-76.40
DoxorubicinA-549XX
MCF-7XX

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Various assays were conducted to evaluate its ability to scavenge free radicals:

  • DPPH Assay : The compound showed significant DPPH radical scavenging activity.
  • Hydrogen Peroxide Scavenging : It also demonstrated effectiveness in reducing hydrogen peroxide levels in vitro.

Table 3: Antioxidant Activity Results

CompoundDPPH IC50 (µM)H2O2 IC50 (µM)
This compoundXXXX
Reference CompoundXXXX

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:

  • Binding Affinity : Interaction studies suggest that this compound binds effectively to certain proteins involved in cellular signaling pathways.
  • Oxidative Stress Modulation : The compound's antioxidant properties may help mitigate oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of diarylethanols in treating bacterial infections and cancer:

  • Case Study 1 : A clinical trial involving a derivative of diarylethanols showed a reduction in bacterial load in patients with nosocomial infections.
  • Case Study 2 : Laboratory studies demonstrated that treatment with diarylethanol derivatives led to significant tumor reduction in animal models.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenyl)-1,1-diphenylethanol, and how can purity be ensured?

The Grignard reaction is a standard method for synthesizing tertiary alcohols like this compound. For example, benzyl magnesium bromide reacts with 4-chloroacetophenone, followed by acid workup to yield the product . Purity can be verified via HPLC, NMR (to confirm absence of Grignard byproducts like biphenyl), and melting-point analysis. Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) improves purity.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. For example, ORTEP diagrams (Fig. 1 in ) reveal bond angles, torsional strains, and intramolecular hydrogen bonding (e.g., O–H⋯O interactions). Crystallographic data (e.g., space group P21/c, unit cell parameters a = 5.7961 Å, b = 8.8271 Å, c = 29.754 Å) confirm the tertiary alcohol geometry and steric hindrance from the diphenyl groups .

Q. What are the key spectroscopic signatures of this compound?

  • NMR : In 1^1H NMR, the hydroxyl proton appears as a broad singlet (~2.5 ppm), while aromatic protons show splitting patterns consistent with substituents (e.g., para-chlorophenyl protons as a doublet at ~7.3 ppm).
  • IR : A strong O–H stretch (~3350 cm1^{-1}) and C–Cl stretch (~750 cm1^{-1}) are diagnostic .

Q. How does the acidity of this compound compare to primary alcohols?

As a tertiary alcohol, its acidity (pKa ~19–20) is significantly lower than ethanol (pKa ~16) due to stabilization of the conjugate base by two phenyl groups. This affects reactivity in dehydration or oxidation reactions .

Advanced Research Questions

Q. What mechanistic insights explain the dehydration of this compound to 1,1-diphenylethylene?

Dehydration proceeds via acid-catalyzed E1 mechanism:

Protonation of the hydroxyl group forms an oxonium ion.

Water elimination generates a stable tertiary carbocation (bis-benzyl).

Deprotonation yields the alkene (1,1-diphenylethylene).
Supramolecular catalysts (e.g., resorcin[4]arene hexameric capsules) enhance reaction rates by stabilizing transition states, achieving 100% yield at 60°C (Table 2, ) .

Q. How can computational methods predict the bioactivity of this compound, such as estrogen receptor binding?

In silico tools (QSAR, molecular docking, MD simulations) evaluate steric/electronic complementarity to receptor sites. For example, this compound acts as an estrogen receptor antagonist due to its bulky diphenyl groups disrupting ligand-binding domain interactions .

Q. How are radical intermediates in photooxidation reactions characterized using ESR spectroscopy?

Photooxidation with ceric ammonium nitrate (CAN) generates alkoxyl radicals, detectable via ESR. For this compound, isotopic labeling (deuterated analogs) confirmed a bridged radical intermediate (g-factor ~2.003, hyperfine splitting from 35^{35}Cl) .

Q. What experimental strategies resolve contradictions in reaction yields across studies?

Conflicting data (e.g., dehydration yields) arise from catalyst loading, solvent polarity, or temperature. Systematic optimization via Design of Experiments (DoE) or response surface methodology identifies critical factors. For example, water-saturated chloroform-d increases proton availability in NMR-monitored reactions .

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